N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide
Description
N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide is a synthetic organic compound with a complex structure It features an adamantyl group, a pyridine ring, and an acetamide moiety
Properties
IUPAC Name |
N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-3-19(18-5-7-23-8-6-18)24(4-2)20(25)14-21-10-16-9-17(11-21)13-22(26,12-16)15-21/h5-8,16-17,19,26H,3-4,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDSFIMKFVFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N(CC)C(=O)CC23CC4CC(C2)CC(C4)(C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Pyridine Ring: The pyridine ring is incorporated via a nucleophilic substitution reaction, where a pyridine derivative reacts with the adamantyl intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the adamantyl moiety can be oxidized to form a ketone.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the pyridine ring can interact with various enzymes or receptors. The acetamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(3-hydroxy-1-adamantyl)acetamide: Lacks the pyridine ring, which may reduce its biological activity.
N-(1-pyridin-4-ylpropyl)acetamide: Lacks the adamantyl group, which may affect its membrane permeability.
2-(3-hydroxy-1-adamantyl)acetamide: Lacks both the ethyl and pyridine groups, potentially altering its overall properties.
Uniqueness
N-ethyl-2-(3-hydroxy-1-adamantyl)-N-(1-pyridin-4-ylpropyl)acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its stability and membrane permeability, while the pyridine ring allows for specific interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
